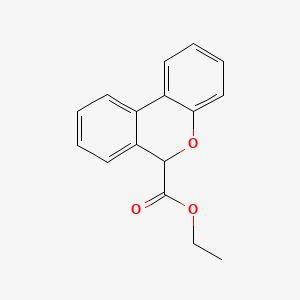
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an ethoxycarbonyl group attached to a dibenzo(b,d)pyran core. It has been studied for its potential pharmacological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran can be achieved through several synthetic routes. One common method involves the use of aryl ketone O-acetyl oximes and quinones via Rh(III)-catalyzed cascade C–H activation annulation . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .
Another approach is a multicomponent domino reaction that includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and allows for the synthesis of 6H-dibenzo(b,d)pyran-6-ones in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran involves its interaction with specific molecular targets and pathways. As an immunomodulator, it enhances macrophage cytotoxic activity and spleen cell proliferation by modulating the immune response . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with immune cells and signaling molecules.
Comparación Con Compuestos Similares
6-Ethoxycarbonyl-6H-dibenzo(b,d)pyran can be compared with other similar compounds, such as:
6H-Dibenzo(b,d)pyran-6-one: This compound shares a similar core structure but lacks the ethoxycarbonyl group.
6H-Dibenzo(b,d)pyran-1-ol: This compound has a hydroxyl group instead of an ethoxycarbonyl group and is known for its potential biological activities.
Propiedades
Número CAS |
83359-31-3 |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
ethyl 6H-benzo[c]chromene-6-carboxylate |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-13-9-4-3-7-11(13)12-8-5-6-10-14(12)19-15/h3-10,15H,2H2,1H3 |
Clave InChI |
HGUUQDBSPZNMDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C3O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


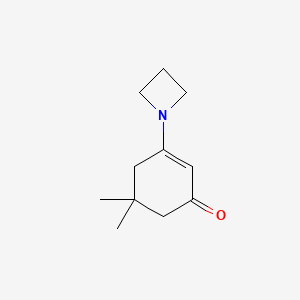
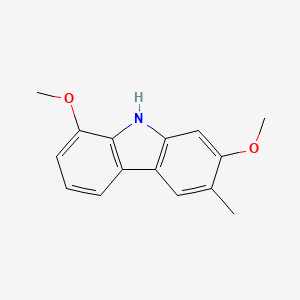
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
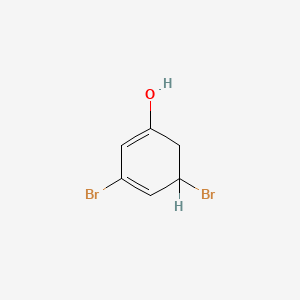
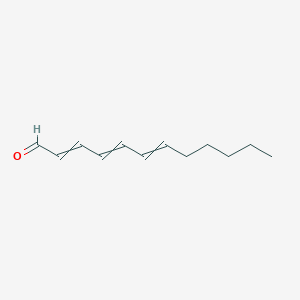
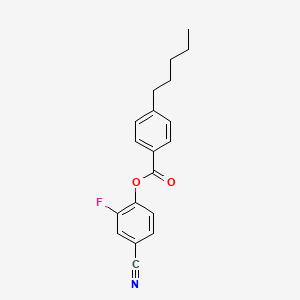
-lambda~2~-stannane](/img/structure/B14417670.png)
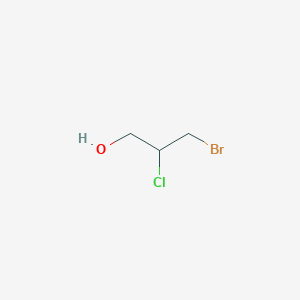
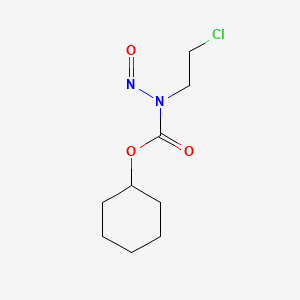

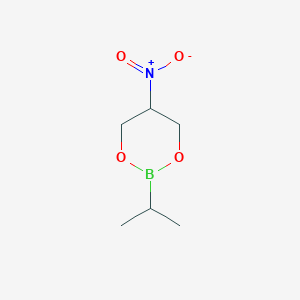

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
